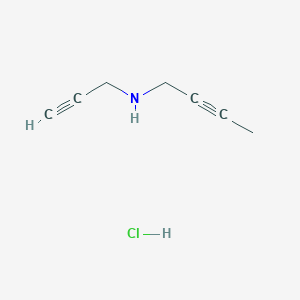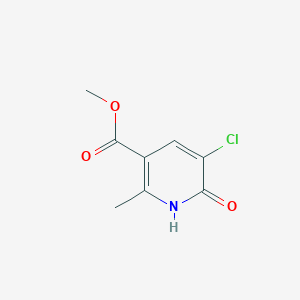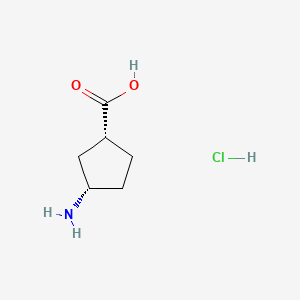
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine
Descripción general
Descripción
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (4-APMPA) is a pyrimidine-based molecule that has been studied for its potential therapeutic applications in the biomedical sciences. It is a relatively new compound, having only been synthesized in 2019. 4-APMPA has shown promise as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) in cells. Inhibition of PDE4 can lead to increased cAMP levels, which can have beneficial effects in various biological processes.
Aplicaciones Científicas De Investigación
Tumor Necrosis Factor-alpha Induction
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, as part of the adamantylaminopyrimidines family, has been identified as a potent inducer of tumor necrosis factor-alpha (TNF-alpha) in murine melanoma cells. This indicates its potential application in cancer research, specifically in studying the mechanisms of TNF-alpha induction and its therapeutic implications (Kazimierczuk et al., 2001).
Catalysis and Hydroxylation
This compound has been studied in the context of diiron(III) complexes for catalyzing the selective hydroxylation of alkanes. The research highlights its efficiency in oxidizing adamantane, showcasing its utility in chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Non-Covalent Interaction Analysis
The non-covalent interactions of this compound derivatives have been quantitatively assessed, providing insights into crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research is crucial in understanding the molecular structure and stability, which is vital for pharmaceutical and material science applications (El-Emam et al., 2020).
Antiviral Activity
The compound has been synthesized and evaluated for its antiviral activities, particularly against the influenza A virus. This demonstrates its potential as a therapeutic agent in antiviral drug development (Kolocouris et al., 1994).
Anticancer and Antimicrobial Properties
Research has shown significant anticancer and antimicrobial properties of adamantylated pyrimidines, which includes this compound. This broadens its potential use in developing new therapeutic agents for treating various cancers and microbial infections (Orzeszko et al., 2004).
Propiedades
IUPAC Name |
4-(1-adamantyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-9-2-13(18-14(16)17-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSIOBIRKZZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)


![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B1526911.png)


![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)